Heptane-1,1-diol

Description

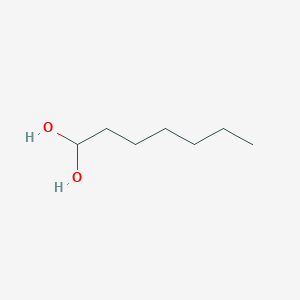

Heptane-1,1-diol (C₇H₁₆O₂) is a geminal diol characterized by two hydroxyl (-OH) groups attached to the first carbon of a seven-carbon alkane chain. Its structure is defined by the SMILES notation CCCCCCC(O)O and the InChI key InChI=1S/C7H16O2/c1-2-3-4-5-6-7(8)9/h7-9H,2-6H2,1H3 . This compound’s extended hydrocarbon chain confers hydrophobic properties, while the geminal diol moiety enhances hydrogen-bonding capacity. Its molecular weight is 132.20 g/mol, and it is primarily utilized in organic synthesis and polymer chemistry due to its bifunctional reactivity .

Properties

CAS No. |

33969-55-0 |

|---|---|

Molecular Formula |

C7H16O2 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

heptane-1,1-diol |

InChI |

InChI=1S/C7H16O2/c1-2-3-4-5-6-7(8)9/h7-9H,2-6H2,1H3 |

InChI Key |

MHIBEGOZTWERHF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Heptane-1,1-diol with key analogs:

Reactivity and Stability

- Its long hydrocarbon chain may hinder reactions requiring steric accessibility .

- 4,6-Heptadiyne-1,3-diol : The conjugated diyne groups introduce instability, making it reactive in cycloaddition reactions (e.g., Huisgen cycloaddition) .

- Cyclopropane-1,1-diol: The strained cyclopropane ring increases reactivity, enabling ring-opening reactions. It is a protoxin metabolite, hydrolyzing to toxic cyclopropanone hydrate .

- 2-Propene-1,1-diol diacetate : Esterification stabilizes the geminal diol, reducing hygroscopicity. This compound is used in methacrolein production .

Physical Properties

- Hydrophobicity : this compound’s seven-carbon chain makes it less water-soluble than smaller diols like cyclopropane-1,1-diol.

- Boiling Points : Longer chains (e.g., this compound) exhibit higher boiling points compared to analogs like 2-Propene-1,1-diol diacetate (158.15 g/mol vs. 132.20 g/mol) .

- Hydrogen Bonding : Geminal diols generally form stronger intramolecular hydrogen bonds than vicinal diols, affecting solubility and melting points .

Research Findings and Key Insights

- Synthetic Challenges : Geminal diols like this compound are susceptible to pinacol rearrangement under acidic conditions, though steric effects from long chains may suppress this reactivity compared to smaller analogs .

- Industrial Utility : Esterified diols (e.g., 2-Propene-1,1-diol diacetate) are preferred in industrial settings for their stability and ease of handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.